molecular formula C21H17BrN2 B11030843 1H-Benzoimidazole, 2-(3-bromophenyl)-1-(2-methylbenzyl)-

1H-Benzoimidazole, 2-(3-bromophenyl)-1-(2-methylbenzyl)-

Cat. No.: B11030843
M. Wt: 377.3 g/mol
InChI Key: XMYLKGFUHDIAIN-UHFFFAOYSA-N
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Description

2-(3-BROMOPHENYL)-1-[(2-METHYLPHENYL)METHYL]-1H-1,3-BENZODIAZOLE is a complex organic compound that belongs to the benzodiazole family. This compound is characterized by the presence of a bromophenyl group and a methylphenylmethyl group attached to the benzodiazole core. Benzodiazoles are known for their diverse biological activities and are widely studied in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-BROMOPHENYL)-1-[(2-METHYLPHENYL)METHYL]-1H-1,3-BENZODIAZOLE typically involves the following steps:

    Formation of the Benzodiazole Core: The benzodiazole core can be synthesized through a cyclization reaction involving o-phenylenediamine and a suitable carboxylic acid derivative.

    Introduction of the Bromophenyl Group: The bromophenyl group can be introduced via a bromination reaction using bromine or a brominating agent such as N-bromosuccinimide (NBS).

    Attachment of the Methylphenylmethyl Group: The methylphenylmethyl group can be attached through a Friedel-Crafts alkylation reaction using a methylphenylmethyl halide and a Lewis acid catalyst such as aluminum chloride (AlCl3).

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of green chemistry principles may be employed.

Chemical Reactions Analysis

Types of Reactions

2-(3-BROMOPHENYL)-1-[(2-METHYLPHENYL)METHYL]-1H-1,3-BENZODIAZOLE can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The bromine atom in the bromophenyl group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in acidic or basic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Sodium methoxide (NaOCH3) in methanol for nucleophilic substitution.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted benzodiazoles with various functional groups.

Scientific Research Applications

2-(3-BROMOPHENYL)-1-[(2-METHYLPHENYL)METHYL]-1H-1,3-BENZODIAZOLE has several scientific research applications, including:

    Medicinal Chemistry: Studied for its potential as an anti-cancer, anti-inflammatory, and antimicrobial agent.

    Biological Research: Used as a probe to study biological pathways and molecular interactions.

    Material Science: Investigated for its potential use in organic electronics and photonics.

    Chemical Biology: Employed in the development of chemical probes and bioactive molecules.

Mechanism of Action

The mechanism of action of 2-(3-BROMOPHENYL)-1-[(2-METHYLPHENYL)METHYL]-1H-1,3-BENZODIAZOLE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or modulating the activity of enzymes involved in key biological processes.

    Interacting with Receptors: Acting as an agonist or antagonist at specific receptors.

    Modulating Signal Transduction Pathways: Affecting pathways such as the MAPK/ERK pathway or the PI3K/Akt pathway.

Comparison with Similar Compounds

Similar Compounds

  • 2-(3-CHLOROPHENYL)-1-[(2-METHYLPHENYL)METHYL]-1H-1,3-BENZODIAZOLE
  • 2-(3-FLUOROPHENYL)-1-[(2-METHYLPHENYL)METHYL]-1H-1,3-BENZODIAZOLE
  • 2-(3-IODOPHENYL)-1-[(2-METHYLPHENYL)METHYL]-1H-1,3-BENZODIAZOLE

Uniqueness

2-(3-BROMOPHENYL)-1-[(2-METHYLPHENYL)METHYL]-1H-1,3-BENZODIAZOLE is unique due to the presence of the bromophenyl group, which imparts distinct electronic and steric properties

Properties

Molecular Formula

C21H17BrN2

Molecular Weight

377.3 g/mol

IUPAC Name

2-(3-bromophenyl)-1-[(2-methylphenyl)methyl]benzimidazole

InChI

InChI=1S/C21H17BrN2/c1-15-7-2-3-8-17(15)14-24-20-12-5-4-11-19(20)23-21(24)16-9-6-10-18(22)13-16/h2-13H,14H2,1H3

InChI Key

XMYLKGFUHDIAIN-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1CN2C3=CC=CC=C3N=C2C4=CC(=CC=C4)Br

Origin of Product

United States

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